2-Ethoxybenzamidine hydrochloride is a compound that has been the subject of various studies due to its potential applications in different fields of research. The compound's reactivity with nitrogen and sulfur nucleophiles has been explored, leading to the synthesis of novel quinazoline and quinazolinone derivatives with potential antimicrobial activity1. Additionally, derivatives of this compound have been investigated for their effects on melanin synthesis in melanoma cells2 and their antiarrhythmic properties3. Furthermore, the structure-affinity relationship of similar benzamide derivatives has been studied in the context of their interaction with dopamine receptors4. This comprehensive analysis will delve into the mechanism of action of 2-ethoxybenzamidine hydrochloride and its applications across various fields, supported by relevant studies and case examples.
The synthesis of 2-Ethoxybenzamidine hydrochloride typically involves a multi-step process. One common method utilizes D,L-alanine as the starting material []. The process includes:
This synthetic route is characterized by its relative simplicity, high yield, and suitability for industrial-scale production [].
2-Ethoxybenzamidine hydrochloride is primarily utilized in condensation and ring-closing reactions during the synthesis of Vardenafil Hydrochloride []. These reactions are crucial for forming the heterocyclic ring system present in Vardenafil. The specific reaction conditions and mechanisms are not explicitly provided in the reviewed literature.
The mechanism of action of 2-ethoxybenzamidine hydrochloride and its derivatives appears to be multifaceted. In the context of antimicrobial activity, the compound's behavior with nitrogen nucleophiles has been investigated, leading to the formation of an amidine salt as a reaction intermediate1. This suggests a potential mechanism involving the disruption of microbial cell processes through the formation of these intermediates. In melanoma cells, 2-ethoxybenzamide, a related compound, has been shown to enhance melanin synthesis via the CREB signaling pathway. This occurs through the phosphorylation of CREB without affecting intracellular cAMP levels, and the activation of ERK, which suggests a non-cAMP-dependent pathway for melanogenesis2. For antiarrhythmic effects, acetylation of the N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine has been found to significantly improve activity, indicating that structural modifications can enhance the interaction with cardiac ion channels or receptors3. Lastly, the binding affinity to dopamine receptors of benzamide derivatives has been studied, showing that certain structural changes can decrease the affinity to dopamine D(4) receptors, which is crucial for understanding the drug-receptor interactions and designing selective ligands4.
The synthesis of quinazolinone derivatives from 2-ethoxybenzamidine hydrochloride has shown promising antimicrobial potential. The novel compounds obtained through reactions with various nucleophiles have been evaluated for their antimicrobial activity, indicating the potential use of these derivatives in developing new antimicrobial agents1.
In the field of dermatology, the related compound 2-ethoxybenzamide has been found to stimulate melanin synthesis in B16F1 melanoma cells. This suggests potential applications in treating conditions associated with melanin deficiency or for cosmetic purposes where modulation of pigmentation is desired2.
The antiarrhythmic properties of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine derivatives have been explored, with acetylation improving the compound's activity. This points to possible applications in the development of new antiarrhythmic drugs, which could be beneficial for patients with cardiac arrhythmias3.
The study of benzamide derivatives as dopamine receptor ligands has implications for neuropharmacology. Understanding the structure-affinity relationship can aid in the design of selective drugs for treating disorders such as schizophrenia or Parkinson's disease, where dopamine receptor modulation is a key therapeutic strategy4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6